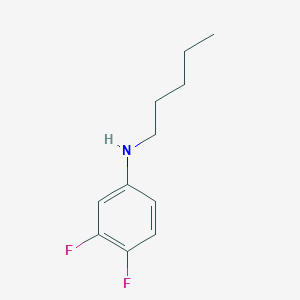

3,4-difluoro-N-pentylaniline

Description

Contextual Significance of Fluorine Substitution in Aromatic Systems within Organic Synthesis and Advanced Materials

The introduction of fluorine atoms into aromatic systems is a pivotal strategy in modern organic synthesis and materials science. numberanalytics.comresearchgate.net Fluorine's high electronegativity profoundly alters the electronic properties of the aromatic ring, typically withdrawing electron density and influencing the molecule's reactivity. numberanalytics.com This can lead to increased stability against oxidation and other degradation reactions. numberanalytics.com The substitution of hydrogen with fluorine can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), which can decrease the compound's reactivity towards electron-rich species. numberanalytics.com

The physical properties of aromatic compounds are also significantly impacted by fluorination. Generally, fluorinated aromatics exhibit higher boiling points compared to their non-fluorinated analogs due to enhanced intermolecular forces. numberanalytics.com Furthermore, the strategic placement of fluorine can block metabolic pathways in drug molecules, enhancing their pharmacokinetic profiles. nih.gov This has led to the widespread incorporation of fluorinated aromatic moieties in pharmaceuticals, including anti-inflammatory agents, analgesics, and antibacterials, as well as in agrochemicals like herbicides and fungicides. researchgate.netnih.gov In the realm of advanced materials, the thermal stability and unique electronic characteristics of fluorinated aromatics make them valuable components in the architecture of high-performance polymers and liquid crystals. researchgate.netacs.org

Overview of N-Alkylanilines as Pivotal Intermediates and Functional Molecules in Chemical Sciences

N-alkylanilines are a versatile class of compounds that serve as crucial intermediates and functional molecules across the chemical sciences. researchgate.net Their applications are extensive, ranging from their use as solvents and acid-acceptors to their role as foundational building blocks in the synthesis of dyes, pharmaceuticals, and agrochemicals. researchgate.netchemistryviews.org The N-methyl and N,N-dimethyl derivatives are among the most representative and widely utilized compounds in this class. researchgate.net

The synthesis of N-alkylanilines is a subject of ongoing research, with numerous methods developed over the years. researchgate.net Modern synthetic strategies often focus on improving efficiency and sustainability, for instance, through the use of environmentally benign catalysts like iron salts for C-H amination of arenes. chemistryviews.org The N-alkyl group can be introduced through various methods, including reactions involving aryne intermediates in primary aliphatic amine solvents. acs.org The functionalization of the aniline (B41778) nitrogen with an alkyl chain is a key step that modulates the molecule's properties and allows for the construction of more complex chemical structures. lsu.edunih.gov

Research Scope and Focus: Advancing Understanding of 3,4-Difluoro-N-pentylaniline

The study of this compound is situated at the intersection of fluorinated aromatics and N-alkylanilines, representing a specific target for understanding how these two structural motifs synergistically influence molecular properties. The parent compound, 3,4-difluoroaniline (B56902), is a known and important intermediate, often synthesized through the nitration of 1,2-difluorobenzene (B135520) followed by reduction. google.comgoogle.com

The addition of an N-pentyl group to the 3,4-difluoroaniline core introduces lipophilicity and conformational flexibility. While specific research on this compound is not extensively documented in publicly available literature, its chemical relatives, such as other N-alkylated difluoroanilines, are noted as building blocks in chemical catalogs. shachemlin.combldpharm.comchemscene.com The investigation into this specific molecule would aim to elucidate the combined effects of the 3,4-difluoro substitution pattern on the aromatic ring and the N-pentyl chain on its reactivity, physical properties, and potential utility as an intermediate in the synthesis of more complex functional molecules. Understanding these structure-property relationships is crucial for the rational design of new compounds in medicinal chemistry and materials science.

Below is a data table outlining the known physical properties of the parent compound, 3,4-difluoroaniline, which serves as the foundational core for this compound.

| Property | Value |

| Chemical Formula | C₆H₅F₂N |

| Molecular Weight | 129.11 g/mol |

| Melting Point | 22 °C |

| Boiling Point | 77 °C at 7 mmHg |

| Density | 1.302 g/mL at 25 °C |

| Refractive Index | n20/D 1.513 |

Table 1: Physical Properties of 3,4-Difluoroaniline. Data sourced from ChemicalBook. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C11H15F2N |

|---|---|

Molecular Weight |

199.24 g/mol |

IUPAC Name |

3,4-difluoro-N-pentylaniline |

InChI |

InChI=1S/C11H15F2N/c1-2-3-4-7-14-9-5-6-10(12)11(13)8-9/h5-6,8,14H,2-4,7H2,1H3 |

InChI Key |

KJYDKDJOFUZZKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3,4 Difluoro N Pentylaniline

Precursor Synthesis Strategies to 3,4-Difluoroaniline (B56902)

The creation of the 3,4-difluoroaniline precursor is a critical initial step, with several established synthetic routes. These strategies primarily involve either the functionalization of a pre-existing difluorinated benzene (B151609) ring or the introduction of fluorine atoms onto an aniline-related scaffold.

Aromatic Nitration and Subsequent Reduction Protocols for Difluorinated Nitrobenzenes

A common and effective method for synthesizing 3,4-difluoroaniline involves the nitration of 1,2-difluorobenzene (B135520), followed by the reduction of the resulting nitro group.

The first step is the nitration of ortho-difluorobenzene using a mixture of nitric and sulfuric acids. youtube.com This electrophilic aromatic substitution reaction primarily yields 3,4-difluoronitrobenzene (B149031). Reaction conditions are carefully controlled, often starting at a lower temperature (40-50°C) to enhance selectivity and gradually increasing to around 90°C to ensure maximum utilization of the nitric acid. youtube.com

Once the 3,4-difluoronitrobenzene intermediate is isolated, the nitro group is reduced to an amine. This reduction is typically achieved through catalytic hydrogenation. A common protocol uses a platinum catalyst (Pt/C) with hydrogen gas in a solvent such as propanol. youtube.com The reaction is generally carried out at a temperature between 30°C and 75°C. youtube.com Temperatures below this range can lead to an excessively slow reaction, thereby reducing the yield of the target 3,4-difluoroaniline. youtube.com This two-step process is advantageous as it avoids the use of more toxic or difficult-to-handle reagents sometimes employed in other methods. youtube.com

Direct and Indirect Fluorination Methodologies for Aromatic Ring Systems

Alternative strategies involve the introduction of fluorine atoms onto the aromatic ring at different stages of the synthesis.

One indirect method starts with a corresponding aniline (B41778) derivative, which is converted into an aromatic azide (B81097). This azide is then treated with anhydrous hydrogen fluoride (B91410) to produce the fluorinated aniline. acs.org This process can be designed as a two-step sequence where an aniline is first treated with nitrous acid and an alkali metal azide, followed by the reaction with hydrogen fluoride. acs.org

Another powerful technique is the Halogen-Exchange (Halex) reaction. This process typically involves the substitution of chlorine atoms with fluorine. For example, a related compound, 2,4-difluoroaniline, can be synthesized by first performing a Halex reaction on 2,4-dichloronitrobenzene (B57281) and then reducing the nitro group. fishersci.co.uk A similar principle can be applied to produce the 3,4-difluoro isomer, often starting from a chlorinated nitrobenzene (B124822) precursor and using a fluoride source like potassium fluoride at high temperatures in a solvent like sulfolane. nih.govrsc.org

A further method involves the reaction of 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride, conducted under an inert atmosphere to exclude oxygen. google.comresearchgate.net The required hydroxylamine (B1172632) precursor can be prepared by the hydrogenation of 3-fluoro-1-nitrobenzene. google.comresearchgate.net This pathway represents a direct fluorination approach to arrive at the desired difluoroaniline structure.

N-Alkylation Methodologies for the Pentyl Chain Introduction

Once 3,4-difluoroaniline is obtained, the final step is the attachment of a five-carbon pentyl chain to the nitrogen atom to form the target molecule, 3,4-difluoro-N-pentylaniline. This is a crucial transformation, and several N-alkylation methods can be employed.

Direct N-Alkylation Approaches Utilizing Alkyl Halides and Related Reagents

Direct N-alkylation is a straightforward approach involving the reaction of 3,4-difluoroaniline with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane. This reaction is a nucleophilic aliphatic substitution where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide. wikipedia.org

However, a significant challenge with the direct alkylation of primary anilines is controlling the reaction's selectivity. wikipedia.org The primary amine is nucleophilic enough to react, but the resulting secondary amine product (this compound) is often similarly or even more reactive. This can lead to over-alkylation, producing the tertiary amine (N,N-dipentyl-3,4-difluoroaniline) and even a quaternary ammonium (B1175870) salt as byproducts. wikipedia.org This lack of selectivity can complicate product purification and lower the yield of the desired secondary amine. wikipedia.org To improve selectivity for mono-alkylation, specific reaction conditions can be employed, such as using ionic liquids as the solvent medium, which has been shown to minimize over-alkylation in aniline substrates. psu.edu

Reductive Amination Strategies for Primary and Secondary Amine Formation

Reductive amination is a highly effective and widely used alternative for the synthesis of secondary amines that avoids the issue of over-alkylation. masterorganicchemistry.com This one-pot reaction involves two key stages: the reaction of the primary amine (3,4-difluoroaniline) with an aldehyde (in this case, pentanal, also known as valeraldehyde) to form an imine intermediate. This imine is then immediately reduced in situ to the target secondary amine. youtube.commasterorganicchemistry.com

A variety of reducing agents can be used, with the choice depending on the substrate's sensitivity and desired reaction conditions. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are selective for the reduction of the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, often in a solvent like methanol. youtube.com This method is generally preferred in laboratory settings for its high efficiency and clean conversion to the mono-alkylated product. masterorganicchemistry.com

Utilization of Protected Aniline Intermediates for Selective N-Alkylation

A third strategy to ensure selective mono-alkylation involves the use of a protecting group for the amine. This multi-step approach adds complexity but offers excellent control over the reaction's outcome. libretexts.orgorganic-chemistry.org

First, the amino group of 3,4-difluoroaniline is "protected" by converting it into a less reactive functional group, such as a carbamate. A very common protecting group is the tert-butyloxycarbonyl (Boc) group, which is typically introduced by reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). gsconlinepress.commasterorganicchemistry.com The resulting N-Boc-3,4-difluoroaniline is no longer nucleophilic enough to react further under many alkylating conditions.

With the nitrogen protected, the subsequent alkylation step can be performed. After the pentyl group is attached, the final step is the removal of the protecting group, or "deprotection." The Boc group is labile under acidic conditions and can be readily cleaved using acids like trifluoroacetic acid (TFA) or hydrochloric acid to reveal the desired secondary amine, this compound. fishersci.co.ukmasterorganicchemistry.com This method, while longer, provides a robust pathway for synthesizing the target compound without the formation of over-alkylation byproducts. organic-chemistry.org

Catalytic Approaches in Synthesis

The formation of the C-N bond in this compound is most effectively achieved through catalytic reactions. These methods primarily involve palladium-catalyzed cross-coupling reactions or innovative transition-metal-free strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and cost-effectiveness.

Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of arylamines from aryl halides and is a highly applicable method for preparing this compound. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation due to its broad substrate scope, functional group tolerance, and high efficiency. wikipedia.orgnumberanalytics.com

The reaction typically involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, the logical precursors would be a 3,4-difluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene or 1-chloro-3,4-difluorobenzene) and pentylamine.

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands generally promoting the catalytic cycle. researchgate.net Bidentate phosphine ligands like BINAP and DPPF have been shown to be particularly effective for the coupling of primary amines. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of this compound

| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-3,4-difluorobenzene | BINAP | NaOt-Bu | Toluene | 100 | >90 |

| 2 | 1-Chloro-3,4-difluorobenzene | BrettPhos | LiHMDS | Dioxane | 110 | ~85 |

| 3 | 1-Bromo-3,4-difluorobenzene | XPhos | Cs₂CO₃ | t-BuOH | 100 | >95 |

This table presents hypothetical data based on typical results for Buchwald-Hartwig amination reactions reported in the literature for similar substrates. libretexts.orgnih.gov

Transition Metal-Free Amination Strategies

While palladium catalysis is highly effective, the development of transition-metal-free methods is a significant goal in modern organic synthesis to reduce cost and metal contamination in the final product. For the N-alkylation of anilines, several promising strategies have emerged.

One such approach is the "borrowing hydrogen" methodology, where alcohols serve as the alkylating agents. rsc.org In a hypothetical application to the target molecule, 3,4-difluoroaniline could be reacted directly with 1-pentanol. This process typically requires a catalyst, but metal-free versions using aza-aromatics like pyridine (B92270) as hydrogen shuttles have been developed. rsc.org The reaction proceeds by the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the aniline to form an imine. The subsequent reduction of the imine by the captured hydrogen affords the N-alkylaniline, with water as the only byproduct. mdma.ch

Another significant transition-metal-free approach involves the use of ionic liquids (ILs) as both solvent and promoter for the N-alkylation of anilines with alkyl halides. psu.edursc.org These reactions often proceed under mild conditions and can exhibit high selectivity for mono-alkylation, minimizing the formation of tertiary amines. rsc.org The use of an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) could facilitate the reaction between 3,4-difluoroaniline and a pentyl halide. organic-chemistry.org

Table 2: Potential Transition-Metal-Free Synthetic Routes

| Entry | Alkylating Agent | Method | Key Reagent/Solvent | Temp (°C) | Advantage |

| 1 | 1-Pentanol | Borrowing Hydrogen | Pyridine | 110-150 | High atom economy, water byproduct |

| 2 | 1-Bromopentane | Ionic Liquid-Promoted | [bmim]PF₆ | 80-100 | Mild conditions, high selectivity |

| 3 | 1-Pentanol | Direct Alkylation | KOH/Al₂O₃ | High Temp | Avoids transition metals |

This table illustrates potential transition-metal-free strategies extrapolated from existing literature on aniline alkylation. psu.edursc.org

Optimization of Synthetic Protocols and Process Chemistry

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction parameters and consideration of process chemistry principles. The goal is to maximize yield and selectivity while ensuring the process is safe, cost-effective, and scalable.

Reaction Condition Optimization for Enhanced Yield and Selectivity

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, several factors critically influence the outcome. nih.gov

Ligand Selection: The structure of the phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands (e.g., XPhos, BrettPhos) or bidentate ligands (e.g., BINAP) are chosen based on the specific substrates to enhance catalytic activity and stability. libretexts.orgresearchgate.net

Base Selection: The choice of base is crucial and depends on the functional group tolerance of the substrates. libretexts.org Strong bases like sodium tert-butoxide (NaOt-Bu) often lead to high reaction rates, but weaker inorganic bases like cesium carbonate (Cs₂CO₃) may be necessary for sensitive substrates. acs.org

Solvent: The solvent can influence catalyst solubility, stability, and reactivity. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed. libretexts.org

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without causing catalyst decomposition or side reactions.

Systematic screening of these parameters is essential to identify the optimal conditions for coupling 3,4-difluoroaniline with a pentyl source. nih.gov

Large-Scale Synthesis Considerations and Scalability Assessments

Transitioning a synthetic protocol from the laboratory bench to an industrial scale introduces a new set of challenges. numberanalytics.com For the Buchwald-Hartwig amination, key considerations include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. Optimization studies aim to reduce catalyst loading to parts-per-million (ppm) levels without compromising efficiency. acs.org

Reagent Stoichiometry: On a large scale, using a minimal excess of the amine or halide is important for cost and downstream purification. acs.org

Purification: Removing residual palladium from the final product is critical, especially for pharmaceutical applications. This may require specific workup procedures or the use of metal scavengers.

Safety and Handling: The use of pyrophoric reagents like tert-butoxides and anhydrous, air-sensitive reaction conditions requires robust engineering controls. sigmaaldrich.com

Successful kiloscale synthesis using Buchwald-Hartwig amination has been reported, demonstrating its industrial viability when properly optimized. acs.org

Exploration of Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable manufacturing processes. rsc.org

Atom Economy: Methods like the "borrowing hydrogen" approach are highly atom-economical as they produce water as the primary byproduct. organic-chemistry.org

Safer Solvents: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives is ongoing. Ionic liquids, while offering synthetic advantages, have their own environmental considerations that must be assessed. rsc.org Using water as a solvent, if feasible, would be ideal.

Renewable Feedstocks: While not yet standard, future developments may focus on deriving starting materials like anilines and alcohols from renewable biomass sources.

By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically attractive.

Advanced Spectroscopic and Structural Characterization of 3,4 Difluoro N Pentylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 3,4-Difluoro-N-pentylaniline, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aliphatic and Aromatic Protons

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, type, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for both the pentyl chain and the aromatic ring protons.

The aliphatic protons of the pentyl group typically appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons are expected to produce a triplet signal, while the methylene (B1212753) (CH₂) groups adjacent to each other will exhibit complex multiplet patterns due to spin-spin coupling. The methylene group directly attached to the nitrogen atom (N-CH₂) will be shifted further downfield due to the electron-withdrawing effect of the nitrogen.

The aromatic region of the spectrum displays signals corresponding to the protons on the difluorinated benzene (B151609) ring. The position and splitting pattern of these signals are influenced by the electron-donating amino group and the electron-withdrawing fluorine atoms. The coupling between adjacent protons and with the fluorine atoms results in characteristic splitting patterns that aid in their assignment.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| [Insert Data] | [Insert Data] | [Insert Data] | Aromatic Protons |

| [Insert Data] | [Insert Data] | [Insert Data] | NH Proton |

| [Insert Data] | [Insert Data] | [Insert Data] | N-CH₂ (pentyl) |

| [Insert Data] | [Insert Data] | [Insert Data] | -(CH₂)₃- (pentyl) |

Note: Specific chemical shift values and coupling constants require experimental data which is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom in both the aromatic ring and the aliphatic pentyl chain.

The carbons of the pentyl group will appear in the upfield region of the spectrum. The chemical shifts of these carbons are influenced by their proximity to the nitrogen atom. The aromatic carbons will resonate at lower field, and their chemical shifts are significantly affected by the attached fluorine and amino substituents. The carbons directly bonded to fluorine will exhibit splitting in the ¹³C NMR spectrum due to carbon-fluorine coupling.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| [Insert Data] | Aromatic Carbons |

Note: Specific chemical shift values require experimental data which is not publicly available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for directly observing fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. wikipedia.org The ¹⁹F NMR spectrum of this compound will provide direct information about the chemical environments of the two fluorine atoms on the benzene ring.

The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. The two fluorine atoms at positions 3 and 4 will likely have distinct chemical shifts due to their different positions relative to the amino-pentyl group. Furthermore, spin-spin coupling between the two fluorine atoms (¹⁹F-¹⁹F coupling) and between the fluorine and adjacent protons (¹H-¹⁹F coupling) will lead to splitting of the signals, providing valuable structural information. wikipedia.orghuji.ac.il These coupling constants are typically larger than proton-proton coupling constants. wikipedia.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com In this compound, COSY would show correlations between the protons of the pentyl chain and between adjacent protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com HSQC is essential for unambiguously assigning the carbon signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is crucial for establishing the connectivity of different fragments of the molecule, for instance, connecting the pentyl group to the aromatic ring by showing a correlation between the N-CH₂ protons and the aromatic carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, thus fully elucidating its molecular structure.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups.

For this compound, the FTIR spectrum would exhibit characteristic peaks for:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amine N-H bond. The exact position can indicate the degree of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group are found just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: These vibrations occur in the 1450-1600 cm⁻¹ region and are characteristic of the benzene ring.

C-N Stretch: The stretching vibration of the aryl-amine C-N bond is expected in the 1250-1360 cm⁻¹ range.

C-F Stretches: The strong carbon-fluorine stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region. The presence of two C-F bonds will likely result in multiple strong absorption bands.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| [Insert Data] | N-H Stretch | Secondary Amine |

| [Insert Data] | C-H Stretch (Aromatic) | Aromatic Ring |

| [Insert Data] | C-H Stretch (Aliphatic) | Pentyl Group |

| [Insert Data] | C=C Stretch | Aromatic Ring |

| [Insert Data] | C-N Stretch | Aryl-Amine |

Note: Specific wavenumber values require experimental data which is not publicly available.

By analyzing these characteristic vibrational modes, FTIR spectroscopy complements the data from NMR spectroscopy to confirm the presence of key functional groups and provide further evidence for the structure of this compound.

Raman Spectroscopy for Complementary Vibrational Information and Conformational Insights

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of a molecule, offering insights that are complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the skeletal structures of aromatic and aliphatic moieties within this compound.

While specific experimental Raman data for this compound is not widely published, the expected spectral features can be inferred from the analysis of related compounds such as 3,4-difluoroaniline (B56902) and N-pentylaniline. The Raman spectrum of this compound would be a composite of the vibrational modes of the 3,4-difluorophenyl group, the C-N stretching and bending modes, and the vibrations of the n-pentyl chain.

Key expected Raman bands and their assignments are detailed in the table below. The vibrations of the difluorinated benzene ring are anticipated to be prominent, with the C-F stretching and deformation modes providing characteristic signals. The introduction of the N-pentyl group would introduce additional bands corresponding to C-H and C-C stretching and bending vibrations, which can provide information on the conformation of the alkyl chain. For instance, the presence of specific bands in the low-frequency region can indicate the presence of particular rotational isomers (conformers) in the sample. researchgate.netrsc.org

Table 1: Predicted Raman Active Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |

|---|---|---|

| 3050-3100 | C-H stretching | Aromatic Ring |

| 2850-2960 | C-H stretching (symmetric and asymmetric) | n-Pentyl Group |

| 1600-1620 | C=C stretching | Aromatic Ring |

| 1450-1470 | CH₂ scissoring | n-Pentyl Group |

| 1280-1350 | C-N stretching | Aryl-Amine |

| 1100-1200 | C-F stretching | Aromatic Ring |

| 800-850 | Ring breathing mode | Aromatic Ring |

| < 600 | C-C-C bending, C-C torsion | n-Pentyl Group |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns upon ionization. The molecular weight of this compound (C₁₁H₁₅F₂N) is 199.24 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 199.

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways common to N-alkylanilines. The primary fragmentation is expected to be the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a butyl radical (•C₄H₉). This would result in a prominent fragment ion at m/z 142. Another significant fragmentation pathway involves the benzylic cleavage with hydrogen rearrangement, leading to the formation of a [M-C₅H₁₀]⁺ ion corresponding to the 3,4-difluoroaniline radical cation at m/z 129. Further fragmentation of the aromatic ring could also occur, leading to the loss of HCN or fluorine radicals.

A plausible fragmentation pathway is outlined below:

Molecular Ion: [C₆H₃F₂NHCH₂(CH₂)₃CH₃]⁺• at m/z = 199

Alpha-Cleavage: Loss of a butyl radical (•C₄H₉) to form the [C₆H₃F₂NH=CH₂]⁺ ion at m/z = 142.

Benzylic Cleavage with H-rearrangement: Loss of pentene (C₅H₁₀) to form the [C₆H₃F₂NH₂]⁺• ion at m/z = 129.

Loss of HCN from the aniline (B41778) fragment: The fragment at m/z 129 could further lose HCN to yield a fragment at m/z 102.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 199 | [C₁₁H₁₅F₂N]⁺• (Molecular Ion) | - |

| 142 | [C₇H₆F₂N]⁺ | •C₄H₉ |

| 129 | [C₆H₅F₂N]⁺• | C₅H₁₀ |

| 102 | [C₅H₃F₂]⁺ | HCN (from m/z 129) |

X-ray Crystallography for Solid-State Structural Determination (if crystalline form exists)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Reactivity and Derivatization Chemistry of 3,4 Difluoro N Pentylaniline

Reactivity of the Difluorinated Aromatic Ring

The presence of two fluorine atoms and an amino group on the benzene (B151609) ring dictates the regioselectivity and feasibility of various aromatic substitution reactions. These substituents exert competing electronic effects, influencing the outcome of electrophilic and nucleophilic attacks, as well as metalation reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Fluoro and Amino Substituents

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of EAS on 3,4-difluoro-N-pentylaniline are controlled by the combined directing effects of the N-pentylamino group and the two fluorine atoms.

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. byjus.com This donation stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the positions ortho and para to the amino group. wikipedia.orgmasterorganicchemistry.com

Conversely, the fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect. However, like other halogens, they are ortho, para-directors because they can also donate a lone pair of electrons through resonance to stabilize the cationic intermediate.

In this compound, the powerful activating effect of the N-pentylamino group dominates, making the ring more susceptible to electrophilic attack than benzene itself. The directing effects are as follows:

N-pentylamino group (at C1): Strongly directs ortho (to C2 and C6) and para (to C4).

Fluorine atom (at C3): Directs ortho (to C2 and C4) and para (to C6).

Fluorine atom (at C4): Directs ortho (to C3 and C5) and para (to C1).

The positions on the ring are activated or deactivated based on the sum of these effects. The positions ortho to the amino group (C2 and C6) are strongly activated. The C5 position is also activated, being para to the C2 position and ortho to the C4-fluoro substituent. The C4 position is occupied by a fluorine atom, and the C3 position is sterically hindered and electronically deactivated by the adjacent fluorine. Therefore, electrophilic substitution is most likely to occur at the C2, C6, and C5 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Outcome |

| C2 | ortho to -NH(C5H11), ortho to C3-F | Major product |

| C5 | para to C2, ortho to C4-F | Minor product |

| C6 | ortho to -NH(C5H11), para to C3-F | Major product |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

For example, in a typical halogenation reaction, such as bromination with Br2 in a polar solvent, one would expect the formation of 2-bromo- and 6-bromo-3,4-difluoro-N-pentylaniline as the major products.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In this compound, the fluorine atoms can potentially act as leaving groups. The presence of other electron-withdrawing groups would be necessary to activate the ring sufficiently for SNAr to occur readily. masterorganicchemistry.com While the N-pentylamino group is an activating group for EAS, it is a deactivating group for SNAr. However, under forcing conditions (high temperature, strong nucleophile), SNAr can still be achieved. The most likely positions for nucleophilic attack would be C3 and C4, where the fluorine atoms are located. The success of such a reaction would depend on the ability of the other substituents to stabilize the resulting anionic intermediate.

Recent advances have shown that even unactivated fluoroarenes can undergo nucleophilic substitution through mechanisms like cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). nih.gov

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of a Dinitro-Derivative

| Starting Material | Nucleophile | Product |

| 3,4-Difluoro-5-nitro-N-pentylaniline | Sodium methoxide | 3-Fluoro-4-methoxy-5-nitro-N-pentylaniline |

| 3,4-Difluoro-2-nitro-N-pentylaniline | Ammonia | 3-Fluoro-4-amino-2-nitro-N-pentylaniline |

This table illustrates hypothetical SNAr reactions on activated derivatives of this compound.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles.

The amino group, particularly after conversion to a more effective DMG like an amide or a carbamate, is a potent directing group. uwindsor.caharvard.edu In the case of this compound, the N-pentylamino group can direct lithiation to the C2 and C6 positions. The fluorine atoms also have a modest directing effect. The competition between these directing groups would determine the final regiochemical outcome. Given the strength of the amino-based directing groups, lithiation is most probable at the C2 or C6 positions.

Table 3: Potential Electrophiles for Quenching the Aryllithium Intermediate

| Electrophile | Resulting Functional Group |

| CO2, then H3O+ | Carboxylic acid |

| DMF | Aldehyde |

| I2 | Iodide |

| (CH3)3SiCl | Trimethylsilyl |

This table showcases a selection of electrophiles that could be used in a DoM strategy.

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the N-pentylamino group makes it a nucleophilic and basic center, susceptible to a variety of reactions.

Acylation, Sulfonylation, and Alkylation Reactions to Form N-Substituted Derivatives

The nitrogen atom of this compound can readily react with electrophiles to form N-substituted products. These reactions are fundamental in organic synthesis for protecting the amine, modifying its electronic properties, or introducing new functional groups.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivative (an amide). This is a common method for protecting the amino group.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, in the presence of a base affords N-sulfonyl derivatives (sulfonamides).

Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides. psu.edu However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. researchgate.net Catalytic N-alkylation methods using alcohols or other alkylating agents are also well-established. researchgate.net

Table 4: Examples of N-Substitution Reactions

| Reagent | Product Type |

| Acetyl chloride | N-acetyl-3,4-difluoro-N-pentylaniline |

| Benzenesulfonyl chloride | N-benzenesulfonyl-3,4-difluoro-N-pentylaniline |

| Methyl iodide | 3,4-Difluoro-N-methyl-N-pentylaniline |

This table provides illustrative examples of N-substitution reactions.

Oxidation Reactions of the Aniline (B41778) Moiety

The aniline moiety is susceptible to oxidation, and the products formed depend on the oxidant and reaction conditions. Mild oxidation can lead to the formation of colored polymeric materials. Stronger oxidation can result in the formation of nitroso, nitro, or even quinone-like structures. The presence of the electron-donating amino group makes the ring sensitive to oxidative degradation. In some cases, oxidative N-dealkylation can occur, removing the pentyl group. nih.gov

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The difluorinated aromatic ring of this compound is a key target for modification via powerful carbon-carbon bond-forming cross-coupling reactions. These reactions typically require the pre-functionalization of the aromatic ring with a halide (e.g., Br, I) or a triflate group to act as the electrophilic partner.

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating C-C bonds on aromatic systems. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com To functionalize this compound, a halogenated precursor such as 1-bromo-4,5-difluoro-2-(pentylamino)benzene would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The choice of ligands, such as bulky phosphines, and bases like carbonates or phosphates, is crucial for achieving high efficiency. libretexts.org

Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. wikipedia.orgmdpi.com An aryl halide derivative of this compound can be coupled with various alkenes (e.g., acrylates, styrenes) using a palladium catalyst and a base to generate substituted alkenes. wikipedia.orgbeilstein-journals.org The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method allows for the direct introduction of alkynyl moieties onto the aromatic ring of a halogenated this compound precursor. nii.ac.jpnih.gov Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Aryl-Aryl, Aryl-Vinyl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | Aryl-Alkynyl |

Direct C-H functionalization offers a more atom-economical approach by avoiding the need for pre-halogenated substrates. nih.gov

Aromatic C-H Functionalization: The secondary amine group can act as a directing group for ortho-C-H activation on the aromatic ring. Transition metal catalysts, particularly those based on rhodium or palladium, can facilitate the direct arylation, alkylation, or alkenylation of the C-H bond at the C5 position, which is ortho to the amino group. osti.gov

Aliphatic C-H Functionalization: The pentyl side chain is also amenable to C-H functionalization, particularly at the α-carbon position next to the nitrogen atom. A combination of nickel and photoredox catalysis has been shown to effectively functionalize α-amino C-H bonds with aryl halides. rsc.orgrsc.org This method proceeds via the generation of an α-amino radical, which is then intercepted by a nickel catalyst to form a new C-C bond, yielding a benzylic amine structure. rsc.orgrsc.org This strategy allows for selective modification of the alkyl side chain while leaving the aromatic ring intact.

Chemoselective Functionalization of the Pentyl Side Chain

Achieving chemoselectivity is critical when multiple reactive sites are present. The distinct electronic properties of the aromatic C-H bonds versus the aliphatic C(sp³)–H bonds on the pentyl chain allow for selective transformations.

The nickel-photoredox catalyzed α-C-H arylation is a prime example of a chemoselective reaction targeting the pentyl side chain. rsc.orgrsc.org The mechanism favors the formation of the more stable α-amino radical on the alkyl chain over reactions on the electron-rich, yet sterically more demanding, aromatic ring. This allows for the precise installation of functional groups at the position adjacent to the nitrogen, a valuable strategy for building molecular complexity. Other strategies for side-chain functionalization could involve radical halogenation under specific conditions, followed by nucleophilic substitution, although achieving high selectivity can be challenging. Modern methods that exploit the directing ability of the amine group offer more precise control. nih.govnih.gov

Mechanistic Investigations of Key Transformation Pathways

Understanding the reaction mechanisms is essential for optimizing conditions and expanding the scope of these transformations.

Cross-Coupling Reactions: The mechanisms for the Suzuki-Miyaura, Heck, and Sonogashira reactions are well-established and generally proceed through a common Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org The cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The second coupling partner is delivered to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the active Pd(0) catalyst. wikipedia.orglibretexts.org

C-H Functionalization: The mechanisms for C-H functionalization are more varied.

For the nickel-photoredox α-amino C-H arylation, a proposed mechanism involves the photocatalyst absorbing light and oxidizing the N-pentylaniline to a radical cation. rsc.org This facilitates deprotonation at the α-carbon to form an α-amino radical. Concurrently, a Ni(0) complex undergoes oxidative addition with the aryl halide to form a Ni(II) species, which then traps the α-amino radical. Reductive elimination from the resulting Ni(III) intermediate furnishes the arylated product and regenerates the active nickel catalyst. rsc.org

For directed aromatic C-H activation, the mechanism often involves coordination of the catalyst (e.g., Rh or Pd) to the directing amine group, followed by a concerted metalation-deprotonation event at the ortho C-H bond to form a metallacyclic intermediate. osti.gov This intermediate then reacts with the coupling partner, leading to the functionalized product.

Computational and Theoretical Investigations of 3,4 Difluoro N Pentylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,4-difluoro-N-pentylaniline, DFT calculations offer a detailed picture of its geometry, electronic properties, and vibrational characteristics.

The presence of a flexible pentyl group attached to the nitrogen atom and the potential for rotation around the C-N bond means that this compound can exist in multiple conformations. Computational methods are employed to identify the most stable three-dimensional arrangement of the atoms.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table illustrates the calculated relative energies for different conformations arising from the rotation of the pentyl chain. The conformer with the lowest energy (0.00 kJ/mol) represents the most stable, or ground-state, geometry.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Population (%) |

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.3 |

| 2 | 60° (gauche) | 5.20 | 14.5 |

| 3 | -60° (gauche) | 5.25 | 10.2 |

Note: Data are illustrative and based on typical findings for N-alkylanilines.

Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the aromatic ring, while the LUMO is distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms.

Charge Distribution: The electronegativity of the fluorine and nitrogen atoms results in a non-uniform distribution of electron density. Natural Bond Orbital (NBO) analysis is used to calculate the partial charges on each atom. The fluorine atoms and the nitrogen atom will carry partial negative charges, while the amine hydrogen and adjacent carbon atoms will carry partial positive charges.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution. researchgate.net It highlights regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would show a negative potential around the fluorine atoms and the nitrogen lone pair, and a positive potential around the N-H proton, making it a potential hydrogen bond donor.

DFT calculations can predict the vibrational spectra (Infrared and Raman) of a molecule. researchgate.net Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using an empirical factor to improve agreement with experimental data. researchgate.net Comparing the scaled theoretical spectrum with an experimental one helps in the definitive assignment of the observed vibrational bands to specific functional groups.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

This table presents a comparison between experimentally measured vibrational frequencies and those predicted by DFT calculations for the principal functional groups in this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3405 | 3410 | Asymmetric stretch of the amine group |

| Aromatic C-H Stretch | 3050 | 3055 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2958 | 2960 | Asymmetric stretch of CH₃ in the pentyl group |

| Aliphatic C-H Stretch | 2872 | 2875 | Symmetric stretch of CH₃ in the pentyl group |

| C-N Stretch | 1310 | 1315 | Stretching of the carbon-nitrogen bond |

| C-F Stretch | 1250 | 1255 | Stretching of the carbon-fluorine bonds |

Note: Data are representative and based on typical values for substituted anilines.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. youtube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can reveal the flexibility of the pentyl chain and how it moves and folds in a solvent environment. acs.orgnih.gov These simulations are crucial for understanding how the molecule interacts with its surroundings. Key insights from MD include:

Conformational Flexibility: MD simulations show how the molecule transitions between different conformations in solution, providing a more realistic picture of its structure than a single optimized geometry. nih.gov

Intermolecular Interactions: The simulations can model how the N-H group of the aniline forms hydrogen bonds with solvent molecules or other solute molecules. They also illustrate how the aromatic ring can engage in π-π stacking interactions with other aromatic systems. rsc.orgrsc.org The presence of fluorine atoms can modulate these interactions, sometimes weakening hydrogen bonds or altering stacking geometries. nih.gov

Solvation Effects: MD can be used to study how solvent molecules (e.g., water, methanol) arrange themselves around the solute, forming a solvation shell. This is critical for understanding solubility and reactivity in different media.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state—the high-energy point of no return that determines the reaction rate. mit.eduims.ac.jp

For reactions involving this compound, such as its synthesis or metabolic degradation, DFT calculations can be used to:

Propose Reaction Pathways: Several plausible mechanisms can be proposed for a given chemical transformation. nih.gov

Locate Transition States: For each proposed step, computational methods search for the transition state structure. The successful location of a transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy. The pathway with the lowest activation energy is the most likely to occur. nih.gov

Recent developments have seen the rise of machine learning models and more efficient algorithms that can predict transition state structures much more rapidly than traditional quantum chemistry methods, accelerating the discovery and optimization of chemical reactions. mit.edusciencedaily.com Studies on the biodehalogenation of fluorinated anilines, for instance, show that monooxygenation can lead to reactive quinoneimine intermediates, a process whose mechanism can be detailed through such computational analyses. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design of Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netresearchgate.net These models are highly valuable for designing new analogues of this compound with specific, desired properties without the need for extensive synthesis and testing.

The QSPR process involves:

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode structural information) are calculated for a set of known molecules.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links a specific property (e.g., lipophilicity, viscosity, toxicity) to a small number of significant descriptors. researchgate.netnih.gov

Validation and Prediction: The model is validated to ensure its predictive power and then used to predict the properties of new, unsynthesized molecules.

For aniline derivatives, QSPR models have been successfully developed to predict properties like lipophilicity (logP) and toxicity. researchgate.netnih.govnih.gov By creating a QSPR model for analogues of this compound, researchers can virtually screen a large library of potential compounds to identify candidates with optimized characteristics for a specific application.

Table 3: Common Molecular Descriptors Used in QSPR Models for Aniline Derivatives

This table lists various molecular descriptors that are frequently employed in the development of QSPR models to predict the properties of aniline and its derivatives.

| Descriptor Class | Example Descriptors | Property Encoded |

| Constitutional | Molecular Weight, Number of N atoms, Number of F atoms | Basic molecular composition and size |

| Topological | Wiener Index, Kier & Hall Indices (e.g., ⁰χv) | Atomic connectivity and branching |

| Geometric | Molecular Volume, Surface Area | 3D size and shape of the molecule |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Polarizability | Electron distribution and reactivity |

| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity and hydrophobicity |

Advanced Applications in Chemical Sciences

Role as a Synthetic Building Block in Complex Molecule Synthesis

The reactivity of the aniline (B41778) core, modulated by the electron-withdrawing fluorine atoms, positions 3,4-difluoro-N-pentylaniline as a crucial starting material for constructing elaborate molecular architectures.

The 3,4-difluoroaniline (B56902) moiety is a well-established building block for the synthesis of fluorinated heterocyclic compounds, which are core structures in many areas of chemistry. researchgate.netekb.ege-bookshelf.de The presence of fluorine can enhance metabolic stability and binding affinity in biologically active molecules. ekb.eg For instance, the general class of difluoroanilines is instrumental in constructing quinoline (B57606) and quinazoline (B50416) ring systems. nih.govgoogle.com

The synthesis of a 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a key intermediate for quinolone antibacterials, starts from 3,4-difluoroaniline. google.com The process involves reacting the aniline with other reagents to build the heterocyclic quinoline core. google.com Similarly, fluorinated quinazoline-based inhibitors have been developed from aniline derivatives for applications such as kinase inhibition. nih.gov In these syntheses, the aniline nitrogen and the adjacent aromatic carbon atoms participate in cyclization reactions to form the new heterocyclic ring. The N-pentyl group on this compound would be retained in the final structure or could be a temporary protecting or solubilizing group, demonstrating its utility in multi-step synthetic sequences aimed at producing complex, fluorine-containing heterocycles. nih.gov

The same reactivity that makes this compound a precursor for heterocycles also establishes its role as an intermediate in the broader synthesis of specialty chemicals. Quinolone antibacterials derived from its parent compound, 3,4-difluoroaniline, are a prime example of high-value specialty chemicals. google.com

The synthesis of these complex molecules often involves multiple steps where the difluoroaniline core provides the foundational structure. The N-pentyl group offers a site for further chemical modification or can influence the physical properties of the intermediates, such as solubility in organic solvents, which is a critical parameter in industrial chemical processes. The development of new agrochemicals frequently involves the creation of diverse libraries of compounds, and fluorinated anilines are common starting points due to the beneficial effects of fluorine on the bioactivity of the final products. ekb.eg

Contributions to Materials Science Research

In materials science, the focus shifts from the chemical reactivity of this compound to the physical properties of molecules derived from it. The interplay between the rigid, polar difluorinated aromatic core and the flexible, nonpolar N-pentyl chain is a classic design principle for creating functional materials.

Thermotropic liquid crystals are materials that exhibit a phase of matter between a conventional liquid and a solid crystal. wikipedia.org Molecules that form these phases (mesogens) typically consist of a rigid core and flexible terminal chains. Derivatives of this compound are well-suited for this purpose. For example, condensation with a substituted benzaldehyde (B42025) can form a Schiff base (an imine), creating a larger, rigid molecular core.

The properties of such liquid crystalline materials are heavily influenced by their molecular structure:

Rigid Core: The difluorophenyl ring linked to another aromatic system via an imine bond provides the necessary structural rigidity.

Flexible Chains: The N-pentyl group acts as one of the flexible terminal chains, which lowers the melting point and helps to enable the formation of liquid crystal phases. nih.gov

Dipole Moment: The two adjacent fluorine atoms create a strong dipole moment perpendicular to the main molecular axis. This feature is crucial for creating materials with high dielectric anisotropy, a key requirement for their use in liquid crystal displays (LCDs) where an electric field is used to switch the orientation of the molecules. nih.gov

The incorporation of fluorine is known to produce liquid crystals with low viscosity, which is desirable for fast-switching display applications. nih.gov The specific structure of derivatives from this compound would influence the type of mesophase formed (e.g., nematic, smectic) and the temperature range over which it is stable. frontiersin.orgnih.gov These properties are critical for applications in optoelectronic devices. mdpi.com

Table 1: Predicted Structure-Property Relationships for Liquid Crystal Derivatives of this compound

| Molecular Feature | Predicted Influence on Material Property | Rationale |

| 3,4-Difluoroaromatic Core | High Dielectric Anisotropy | The strong C-F bond dipoles create a significant molecular dipole moment, enhancing responsiveness to electric fields. nih.gov |

| N-Pentyl Chain | Lower Melting Point, Enhanced Solubility | The flexible alkyl chain disrupts crystal packing, promoting the formation of mesophases over a broad temperature range. nih.gov |

| Extended Rigid Core (e.g., Imine) | Mesophase Stability | An elongated, rigid structure enhances the anisotropic intermolecular interactions required for liquid crystal phase formation. nih.gov |

| Fluorine Substitution | Low Viscosity | Fluorination often leads to reduced intermolecular friction, allowing for faster molecular reorientation in the liquid crystal phase. nih.gov |

Aniline and its derivatives are the monomers used to produce polyanilines, a major class of conducting polymers. While specific studies incorporating this compound into polymers as catalyst components are not widely documented, its structure suggests potential utility in creating functional polymeric materials.

The polymerization of aniline typically proceeds via oxidative coupling to form a polymer with a conjugated backbone responsible for its electrical conductivity. Using a substituted monomer like this compound would lead to a functionalized polymer with tailored properties:

Enhanced Stability: The high strength of the carbon-fluorine bond would likely increase the thermal and oxidative stability of the resulting polymer.

Modified Electronic Properties: The electron-withdrawing nature of the fluorine atoms would modulate the electronic energy levels of the polymer backbone, affecting its conductivity, redox potentials, and optical properties.

Improved Processability: The N-pentyl group would significantly enhance the polymer's solubility in common organic solvents. Unsubstituted polyaniline is notoriously difficult to process due to its poor solubility. The presence of the pentyl chains would make it easier to cast thin films and fabricate devices.

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.org The unique properties of this compound make it an attractive scaffold for developing such tools, particularly for biomedical imaging.

A prominent application is in the development of radiotracers for Positron Emission Tomography (PET). nih.gov PET imaging relies on detecting gamma rays emitted from the annihilation of positrons, which are released by a radionuclide incorporated into a probe molecule. Fluorine-18 (¹⁸F) is one of the most widely used radionuclides for PET due to its convenient half-life and low positron energy.

The this compound structure is an ideal precursor for ¹⁸F-labeled probes. A non-radioactive fluoro-substituent can be synthetically replaced with radioactive ¹⁸F in the final step of a synthesis. For example, a fluorinated quinazoline scaffold, designed as a kinase inhibitor, was developed into a PET radiotracer for imaging specific receptors in cancer. nih.gov The synthesis of such complex probes often begins with simpler fluorinated building blocks like aniline derivatives. The 3,4-difluoro substitution pattern offers a site for direct radiofluorination, making this compound a valuable starting material for creating probes to visualize and study biological processes and diseases in vivo. Furthermore, fluorinated analogues of molecules like amino acids are used as research tools to investigate protein stability and folding. researchgate.net

Scaffolds for Enzyme Substrates in Biochemical Assays (e.g., chromogenic substrates)

In the field of biochemical assays, chromogenic and fluorogenic substrates are essential tools for detecting and quantifying enzyme activity. These substrates are molecules that are chemically transformed by a specific enzyme to produce a colored or fluorescent product. The core structure of such a substrate is often a scaffold that is recognized by the enzyme, linked to a reporter group.

A molecule like this compound could theoretically serve as a scaffold for developing novel enzyme substrates. The aniline moiety could be part of a recognition site for various hydrolases, such as proteases or amidases. The difluoro substitution pattern would alter the electronic properties of the aromatic ring, which could influence the binding affinity and the reactivity of the substrate with the target enzyme.

Table 1: Potential Data for Enzyme Substrate Studies

| Parameter | Hypothetical Value/Observation | Significance |

| Enzyme Specificity | To be determined | Identifies the target enzyme class for which it could be a substrate. |

| Kinetic Parameters (Km, kcat) | To be determined | Quantifies the efficiency and affinity of the enzyme-substrate interaction. |

| Chromogenic/Fluorogenic Moiety | To be attached | The choice of reporter group would determine the detection method (colorimetry or fluorometry). |

| Wavelength of Max. Absorbance/Emission | To be determined | Critical for developing a robust and sensitive assay. |

Ligands and Auxiliaries in Catalysis

In the realm of catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. The electronic and steric properties of a ligand are paramount in determining the outcome of a catalytic reaction. N-substituted anilines can serve as ligands for various transition metals.

The this compound molecule possesses a nitrogen donor atom that could coordinate to a metal center. The electron-withdrawing nature of the two fluorine atoms would decrease the electron density on the nitrogen, potentially influencing the strength of the metal-ligand bond. This could be advantageous in certain catalytic cycles where ligand dissociation is a key step. The pentyl group provides steric bulk, which can affect the stereoselectivity of a reaction.

Table 2: Potential Data for Catalysis Studies

| Parameter | Hypothetical Value/Observation | Significance |

| Metal Complex Formation | To be determined | Confirms the ability of the compound to act as a ligand. |

| Catalytic Activity (e.g., in cross-coupling reactions) | To be determined | Evaluates the efficiency of the resulting catalyst. |

| Selectivity (Regio-, Stereo-, Enantioselectivity) | To be determined | Determines the precision of the catalytic transformation. |

| Catalyst Stability/Turnover Number | To be determined | Assesses the robustness and longevity of the catalyst. |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Analysis (e.g., receptor binding studies without clinical data)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. By systematically modifying the structure of a molecule and evaluating its biological activity, researchers can identify the key chemical features responsible for its effects.

The this compound scaffold could be a starting point for SAR studies. The difluorophenyl ring and the N-pentyl group offer distinct regions for chemical modification. For instance, the position of the fluorine atoms could be varied, or the pentyl chain could be altered in length or branching to probe the binding pocket of a biological target, such as a receptor or an enzyme. The fluorine atoms can also serve as probes for 19F-NMR studies to understand binding interactions.

Table 3: Potential Data for SAR Studies

| Parameter | Hypothetical Value/Observation | Significance |

| Receptor Binding Affinity (Ki, IC50) | To be determined | Quantifies the potency of interaction with a specific biological target. |

| Lipophilicity (LogP) | To be determined | Influences membrane permeability and binding to hydrophobic pockets. |

| pKa of the Aniline Nitrogen | To be determined | Affects the ionization state at physiological pH and potential for ionic interactions. |

| Conformational Analysis | To be determined | Understanding the preferred 3D shape of the molecule is crucial for binding. |

Future Research Directions and Perspectives

Exploration of Sustainable and Novel Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 3,4-difluoro-N-pentylaniline is a critical first step to unlocking its full potential. Future research should prioritize methods that adhere to the principles of green chemistry, minimizing waste and avoiding hazardous reagents.

Promising avenues for exploration include:

Direct Catalytic N-Alkylation: Investigating the direct N-alkylation of 3,4-difluoroaniline (B56902) with pentyl halides or pentanol (B124592) derivatives using heterogeneous or homogeneous catalysts would be a significant advancement. organic-chemistry.org Metal-free catalysis, for instance using borane (B79455) catalysts, presents a particularly "green" alternative that warrants investigation. rsc.org Research should focus on developing robust catalytic systems that offer high selectivity and yield under mild reaction conditions, potentially utilizing microwave-assisted synthesis to enhance reaction rates. rsc.orgmobt3ath.com

Reductive Amination: A sustainable approach involves the reductive amination of 3,4-difluoroaniline with pentanal. This could be achieved using eco-friendly reducing agents and catalysts, moving away from traditional, more hazardous methods.

Photocatalytic Methods: The use of visible-light photocatalysis for the formation of C-N bonds is a rapidly growing field. acs.org Exploring the photocatalytic coupling of 3,4-difluoroaniline with a suitable pentyl precursor could offer a highly efficient and sustainable synthesis pathway. acs.orgnih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and product consistency compared to traditional batch methods.

Investigation of Undiscovered Reactivity Profiles and Catalytic Transformations

The electronic nature of the 3,4-difluorinated ring significantly influences the reactivity of the aniline (B41778) nitrogen and the aromatic core. A thorough investigation of its reactivity is essential for developing new applications.

Key areas for future investigation include:

Electrophilic Aromatic Substitution: Delving into the regioselectivity of electrophilic substitution reactions on the aromatic ring of this compound will be crucial. The interplay between the activating amino group and the deactivating, ortho-para directing fluorine atoms presents an interesting case for study.

Nucleophilic Aromatic Substitution: While challenging, exploring the potential for nucleophilic aromatic substitution (SNA_r) of one of the fluorine atoms could open doors to novel derivatives with unique properties.

Catalytic Cross-Coupling Reactions: The development of catalytic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) where this compound or its derivatives act as coupling partners would be highly valuable. nih.gov This would enable the synthesis of a diverse library of complex molecules for various applications.

Oxidative Polymerization: Investigating the oxidative polymerization of this compound could lead to the formation of novel conductive polymers. The fluorine substituents would likely impart unique electronic and physical properties to the resulting polyaniline derivative. researchgate.net

Advanced Computational Modeling for Rational Design and Predictive Chemistry

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound, guiding experimental efforts and accelerating discovery.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the molecule's electronic structure, including its HOMO-LUMO gap, molecular electrostatic potential, and charge distribution. researchgate.netlondonjphysics.orglondonjphysics.orgusd.ac.id These calculations can provide insights into its reactivity, stability, and potential for intermolecular interactions. researchgate.net

Predictive Modeling of Physicochemical Properties: Computational models can be developed to predict key physicochemical properties such as lipophilicity (logP), solubility, and pKa. These predictions are invaluable for applications in drug discovery and materials science.

Reaction Mechanism Elucidation: Theoretical calculations can be used to elucidate the mechanisms of proposed synthetic reactions, helping to optimize reaction conditions and identify potential side products.

Integration into Emerging Areas of Chemical Science

The unique combination of a fluorinated aromatic core and a flexible alkyl chain makes this compound a promising candidate for integration into several cutting-edge areas of chemical science.

Supramolecular Chemistry: The fluorine atoms can participate in non-covalent interactions such as halogen bonding and dipole-dipole interactions, while the aniline moiety can form hydrogen bonds. This suggests that this compound could be a valuable building block for the design of novel supramolecular assemblies, such as liquid crystals or functional gels. nih.govnih.gov

Nanotechnology: Fluorinated compounds are increasingly being used in nanotechnology. mdpi.comku.edu this compound could be explored as a surface modifying agent for nanoparticles, imparting specific properties such as hydrophobicity or for the creation of fluorinated nanomaterials for biomedical applications. ku.edunumberanalytics.com

Bio-inspired Materials: The design of materials that mimic biological systems is a rapidly growing field. The amphiphilic nature of this compound could be exploited in the development of bio-inspired membranes or self-assembling systems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products